Quercetin 3,3',4',5-Tetraacetate
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Overview
Description
Quercetin 3,3’,4’,5-Tetraacetate is a derivative of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities . The chemical structure of Quercetin 3,3’,4’,5-Tetraacetate includes four acetyl groups attached to the quercetin molecule, enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quercetin 3,3’,4’,5-Tetraacetate typically involves the esterification of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of Quercetin 3,3’,4’,5-Tetraacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3,3’,4’,5-Tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to quercetin or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quercetin 3,3’,4’,5-Tetraacetate has a wide range of applications in scientific research:
Mechanism of Action
Quercetin 3,3’,4’,5-Tetraacetate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: Inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.
Molecular Targets: Targets include various signaling pathways such as the PI3K/AKT pathway, which is involved in cell survival and apoptosis.
Comparison with Similar Compounds
Rutin (Quercetin-3-O-rutinoside): A glycosylated form of quercetin with enhanced bioavailability.
Rhamnetin (7-O-methylquercetin): A methylated derivative with similar biological activities.
Uniqueness: Quercetin 3,3’,4’,5-Tetraacetate is unique due to its enhanced solubility and stability, making it more suitable for various applications in research and industry compared to its parent compound and other derivatives .
Properties
CAS No. |
143631-95-2 |
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Molecular Formula |
C₂₃H₁₈O₁₁ |
Molecular Weight |
470.38 |
Synonyms |
3,5-Bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
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